molecular formula C9H10N2O3 B12899633 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine CAS No. 63523-70-6

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine

Cat. No.: B12899633
CAS No.: 63523-70-6
M. Wt: 194.19 g/mol
InChI Key: ZQWUITSIDPTYNH-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family. This compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and two methoxy groups at positions 4 and 6, along with a methyl group at position 3. The compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylisoxazol-5-amine with pyruvic acid derivatives under classical and non-classical methods of activation, such as microwave irradiation and ultrasonication . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are increasingly being applied to synthesize such compounds, aiming to reduce environmental impact and improve efficiency. Techniques such as solvent-free reactions and the use of renewable resources are being explored .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups and the methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of steroid hormones . The exact pathways and molecular targets vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine include other isoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63523-70-6

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4,6-dimethoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C9H10N2O3/c1-5-8-6(12-2)4-7(13-3)10-9(8)14-11-5/h4H,1-3H3

InChI Key

ZQWUITSIDPTYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)OC)OC

Origin of Product

United States

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